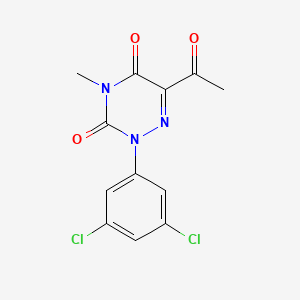

6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C12H9Cl2N3O3 and its molecular weight is 314.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a compound belonging to the triazine family, characterized by its unique molecular structure and potential biological activities. Its molecular formula is C12H9Cl2N3O3 and it has a molecular weight of 314.12 g/mol . This compound has garnered attention due to its diverse pharmacological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazine derivatives, including this compound. The compound has shown promising results against various bacterial strains. For instance, it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and the activation of caspases . Specifically, studies demonstrated that the compound inhibited the proliferation of breast cancer and lung cancer cell lines with IC50 values in the micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It was found to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. In vitro assays showed that the compound reduced prostaglandin E2 (PGE2) production significantly .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of triazine compounds is crucial for enhancing their biological efficacy. Modifications at various positions on the triazine ring can lead to variations in biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| 3,5-Dichlorophenyl | Increased antimicrobial potency |

| Acetyl group | Enhanced anticancer activity |

| Methyl group | Improved anti-inflammatory effects |

This table summarizes how different substituents impact the biological activities of triazine derivatives.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial effects of various triazine derivatives including our compound against Candida albicans and Staphylococcus aureus. The results indicated that compounds with similar structures exhibited significant antifungal and antibacterial activities .

- Anticancer Research : In a study focused on lung cancer cell lines (A549), this compound showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM .

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of 6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione exhibit potent antimicrobial properties. A study demonstrated that certain derivatives inhibited the growth of various bacterial strains with minimum inhibitory concentrations comparable to standard antibiotics . This suggests potential use in developing new antimicrobial agents.

D-Amino Acid Oxidase Inhibition

A notable application of related triazine derivatives involves their role as inhibitors of D-amino acid oxidase (DAAO). Compounds in this category have shown IC50 values in the nanomolar range, indicating strong inhibitory effects. Specifically, one derivative was effective in enhancing plasma levels of D-serine in mice when co-administered orally, suggesting its potential as a therapeutic agent for neurological disorders .

Anticonvulsant Properties

Certain derivatives have been evaluated for anticonvulsant activity. Studies have shown that these compounds can significantly reduce seizure activity in animal models, making them candidates for further development as anticonvulsants . The structure-activity relationship (SAR) studies highlight that modifications to the triazine ring can enhance efficacy.

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Research has indicated that specific triazine derivatives can effectively inhibit the growth of various weed species while being less toxic to crops. This selectivity is crucial for developing safer herbicides that minimize environmental impact .

Plant Growth Regulation

Some studies suggest that triazine derivatives can act as plant growth regulators. They may influence physiological processes such as photosynthesis and nutrient uptake, leading to improved crop yields under certain conditions .

Photostability and UV Protection

The compound's ability to absorb UV light makes it a candidate for use in materials requiring photostability. Research has shown that incorporating triazine derivatives into polymers can enhance their resistance to UV degradation . This application is particularly relevant in developing outdoor materials and coatings.

Organic Electronics

Triazine compounds are explored for their electronic properties in organic electronics. Their ability to act as semiconductors or charge transport materials opens avenues for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Study 1: Antimicrobial Efficacy

In a study involving a series of synthesized triazine derivatives, researchers tested their antimicrobial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that certain compounds had MIC values lower than those of traditional antibiotics, indicating their potential as new therapeutic agents.

Case Study 2: Neurological Applications

A specific derivative was tested in a mouse model for its ability to enhance D-serine levels. The study found that co-administration with D-serine significantly increased plasma levels compared to D-serine alone, suggesting a role in treating schizophrenia or other neuropsychiatric disorders.

化学反应分析

Substitution Reactions

The dichlorophenyl group undergoes nucleophilic aromatic substitution due to the electron-withdrawing effect of chlorine atoms. This enables reactions with nucleophiles (e.g., amines, hydroxyl groups) at the para positions of the phenyl ring.

Hydrolysis

The triazine ring’s diketone structure (3,5-dione) can undergo acidic or basic hydrolysis , leading to partial or complete cleavage of the ring. This reaction is critical for modifying the compound’s stability or bioavailability.

Acylation/Condensation

The acetyl group at position 6 may participate in acyl transfer reactions or act as a leaving group under specific conditions (e.g., in the presence of bases). This facilitates further functionalization or derivatization .

Substitution Patterns and Reactivity

The compound’s reactivity is influenced by its substituents:

-

3,5-dichlorophenyl group : Enhances electron-deficient character of the phenyl ring, promoting nucleophilic substitution.

-

4-methyl group : Introduces steric effects and potential alkylating capability.

-

Acetyl group : Acts as an electron-donating group, stabilizing the triazine ring and influencing solubility.

Comparative Analysis of Triazine Derivatives

| Property | Compound 4 (5,6-Diphenyl) | Compound 18 (6-Azaindole) | Compound 68 (6-Azaindole + Polar Substituents) |

|---|---|---|---|

| Log D 7.4 | 4.24 | 3.49 | 2.71 |

| LLE | 3.9 | 4.58 | 4.58 |

| Kinetic Solubility | 1.4 μM | 71 μM | 146 μM |

| Metabolic Stability | Rapid | Improved | Modestly Improved |

Data from GPR84 inhibitor studies .

This comparison highlights how substituents (e.g., azaindole groups, polar functionalities) modulate physicochemical properties and stability.

Characterization and Analytical Methods

Common techniques for analyzing this compound include:

属性

IUPAC Name |

6-acetyl-2-(3,5-dichlorophenyl)-4-methyl-1,2,4-triazine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O3/c1-6(18)10-11(19)16(2)12(20)17(15-10)9-4-7(13)3-8(14)5-9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKNYDHOEDZUQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C(=O)N(C1=O)C)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。